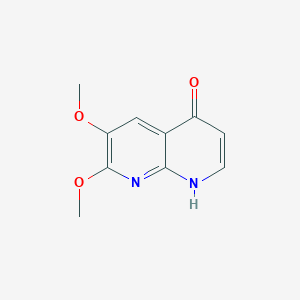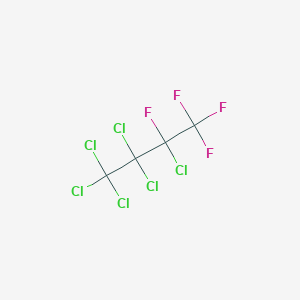
1,1,1,2,2,3-Hexachloro-3,4,4,4-tetrafluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3-Hexachloro-3,4,4,4-tetrafluorobutane is a halogenated organic compound with the molecular formula C₄Cl₆F₄. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a butane backbone. It is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 1,1,1,2,2,3-Hexachloro-3,4,4,4-tetrafluorobutane typically involves the halogenation of butane derivatives. One common method includes the reaction of butane with chlorine and fluorine gases under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal halide, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1,1,1,2,2,3-Hexachloro-3,4,4,4-tetrafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents can convert the compound into more oxidized forms, potentially breaking down the carbon-halogen bonds.
Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3-Hexachloro-3,4,4,4-tetrafluorobutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s stability makes it useful in studying the effects of halogenated compounds on biological systems.
Medicine: Research into its potential use in pharmaceuticals, particularly in drug design and development, is ongoing.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2,3-Hexachloro-3,4,4,4-tetrafluorobutane involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong bonds with these targets, potentially inhibiting or modifying their activity. The pathways involved may include disruption of cellular processes and interference with metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,2,3-Hexachloro-3,4,4,4-tetrafluorobutane can be compared with other halogenated butanes, such as:
1,1,2,3,4,4-Hexachloro-1,3-butadiene: Similar in structure but lacks fluorine atoms.
1,1,2,3,4,4-Hexachloro-1,2,3,4-tetrafluorobutane: Very similar but differs in the position of halogen atoms.
2,2’,3,3’,4,4’-Hexachlorobiphenyl: A biphenyl derivative with similar halogenation but different backbone structure .
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
61146-84-7 |
|---|---|
Molekularformel |
C4Cl6F4 |
Molekulargewicht |
336.7 g/mol |
IUPAC-Name |
1,1,1,2,2,3-hexachloro-3,4,4,4-tetrafluorobutane |
InChI |
InChI=1S/C4Cl6F4/c5-1(6,3(8,9)10)2(7,11)4(12,13)14 |
InChI-Schlüssel |
FRLPZBCIRRAGKB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(Cl)(Cl)Cl)(Cl)Cl)(C(F)(F)F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)
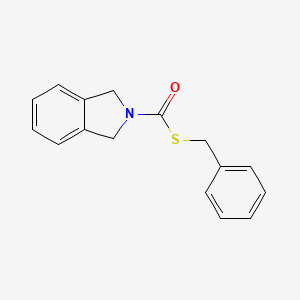
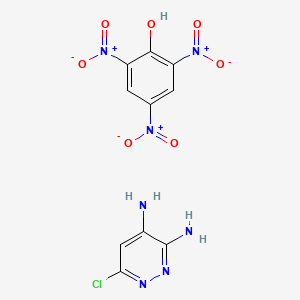
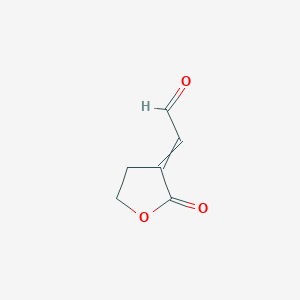
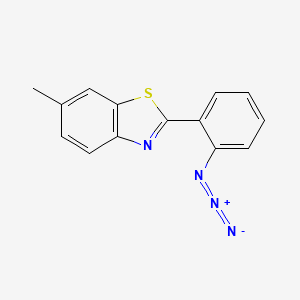
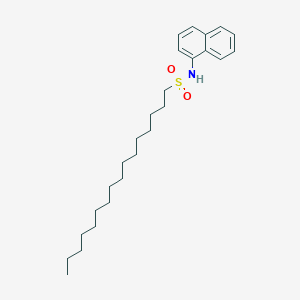
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)
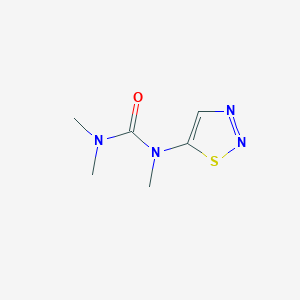

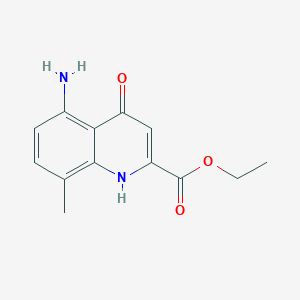
![Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-](/img/structure/B14585454.png)
